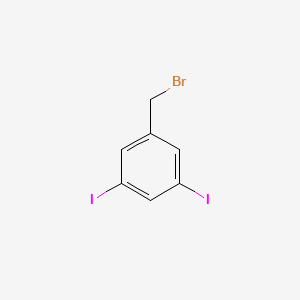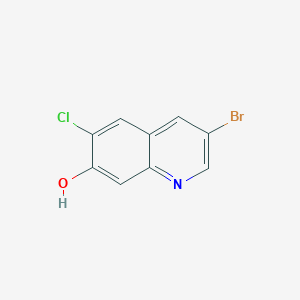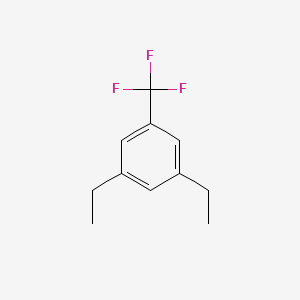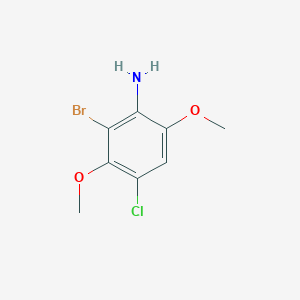
2-Bromo-4-chloro-3,6-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-3,6-dimethoxyaniline is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3,6-dimethoxyaniline typically involves multiple steps, starting with the nitration of an appropriate benzene derivative followed by halogenation and methoxylation reactions. The specific conditions, such as temperature, pressure, and choice of reagents, are crucial to achieving the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-chloro-3,6-dimethoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-3,6-dimethoxyaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-4-chloro-3,6-dimethoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-chloro-3,6-dimethoxyaniline is unique compared to other similar compounds due to its specific combination of functional groups. Similar compounds include:
2-Bromo-4-chloroaniline
2-Bromo-3,6-dimethoxyaniline
4-Chloro-3,6-dimethoxyaniline
These compounds differ in the positions and types of substituents on the aniline ring, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C8H9BrClNO2 |
|---|---|
Molekulargewicht |
266.52 g/mol |
IUPAC-Name |
2-bromo-4-chloro-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-5-3-4(10)8(13-2)6(9)7(5)11/h3H,11H2,1-2H3 |
InChI-Schlüssel |
DCZZWZZVKMIRJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1N)Br)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


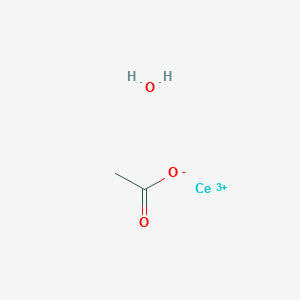
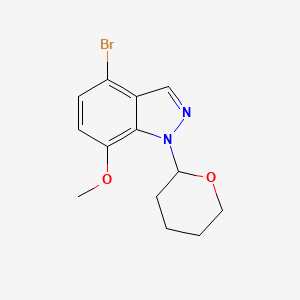



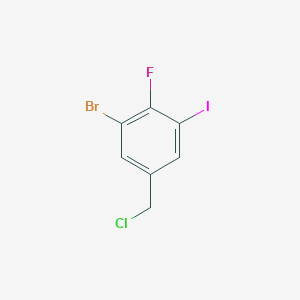
![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
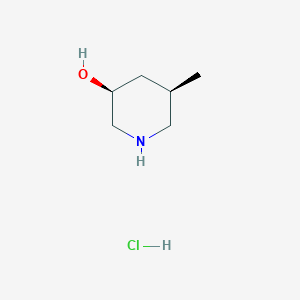
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

